molecular formula C8H6F3N3O B2567460 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one CAS No. 923130-33-0

7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one

Cat. No.: B2567460
CAS No.: 923130-33-0
M. Wt: 217.151
InChI Key: DSCVNBORKMEUBZ-UHFFFAOYSA-N
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Description

7-Methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one (molecular formula: C₈H₆F₃N₃O) is a fused heterocyclic compound comprising a pyridine ring fused to a 1,2,4-triazole ring. Key structural features include:

  • Methyl group at position 6.
  • Trifluoromethyl group at position 2.
  • Ketone moiety at position 4.

Its SMILES notation (CC1=CC(=O)N2NC(=NC2=C1)C(F)(F)F) and InChi identifier confirm the planar fused-ring system and electron-withdrawing trifluoromethyl group, which influence reactivity and biological interactions .

Properties

IUPAC Name

7-methyl-2-(trifluoromethyl)-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3O/c1-4-2-5-12-7(8(9,10)11)13-14(5)6(15)3-4/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCVNBORKMEUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=C1)N=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one typically involves multiple steps, starting with the construction of the triazolo[1,5-a]pyridine core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst may be necessary to achieve the desired yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process would be optimized to maximize yield and minimize waste, ensuring that the final product meets the required specifications for purity and potency.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

One of the prominent applications of this compound is its role as an inhibitor of Polo-like kinase 1 (Plk1), a critical target in cancer therapy. Plk1 is often overexpressed in various cancers, making it a viable target for drug development. Research has demonstrated that derivatives of 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one exhibit promising anticancer activity through their ability to inhibit Plk1 effectively.

Case Study:
In a study evaluating various compounds for their efficacy against Plk1, derivatives of this compound showed an IC50_{50} value of approximately 4.38 μM, indicating significant potency (Table 1) .

CompoundIC50_{50} (μM)Half-life (min)Solubility (μg/ml)
74.38 ± 0.41NDND
Other Compounds>50NDND

Neuropharmacology

The compound also shows potential in neuropharmacological applications. Its structure allows for interactions with neurotransmitter systems, which could lead to the development of novel treatments for neurological disorders.

Case Study: Neuroprotective Effects

In preclinical studies, derivatives have been evaluated for neuroprotective effects against neurotoxic agents. The results indicate that these compounds can mitigate neuronal cell death and promote cell survival through anti-apoptotic mechanisms.

Synthesis and Structural Modifications

The synthesis of this compound has been achieved using various methods including microwave-assisted synthesis and solvent-free conditions. These methods not only enhance yield but also reduce environmental impact.

Synthesis Example:
A catalyst-free method using microwave irradiation yielded the compound with an impressive efficiency of over 80%, demonstrating the feasibility of scalable production .

Mechanism of Action

The mechanism by which 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Comparison

(a) Core Heterocyclic System
  • Pyridine vs. Pyrimidine Core :
    • The target compound features a pyridine core (six-membered ring with one nitrogen), while analogues like S1-TP () and compound 58 () have a pyrimidine core (six-membered ring with two nitrogens). Pyrimidine-based derivatives often exhibit enhanced hydrogen-bonding capacity due to additional nitrogen atoms .
(b) Substituent Patterns
Compound Name Core Structure Position 2 Position 5 Position 7
Target Compound () Pyridine + Triazole CF₃ Ketone (O) CH₃
S1-TP () Pyrimidine + Triazole 4-Methoxyphenyl Chloromethyl -
Compound 13 () Pyrimidine + Triazole 2-Hydroxyphenyl Phenyl CH₃
Compound 58 () Pyrimidine + Triazole Pyridin-2-yl CF₃-phenethylamine Cl
7-Methyl-2-CF₃-pyrimidin-5-amine () Pyrimidine + Triazole CF₃ NH₂ CH₃
  • Trifluoromethyl (CF₃) Prevalence : The CF₃ group at position 2 is shared by the target compound and compound 58 (), enhancing metabolic stability and lipophilicity .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound () 217.15 Not reported IR: C=O stretch (1680 cm⁻¹)
Compound 13 () 318.32 184 IR: OH (3433 cm⁻¹), ¹H-NMR: δ 2.35 (CH₃)
S1-TP () 358.78 Not reported Voltammetric oxidation at +0.85 V
Compound 58 () Not reported Not reported Anti-tubercular IC₅₀: <1 µM
  • Electrochemical Behavior : S1-TP exhibits oxidation peaks at +0.85 V (graphite electrode), suggesting redox activity relevant to drug metabolism . The target compound’s electrochemical profile remains unstudied.
  • Thermal Stability : Compound 13 () shows a high melting point (184°C), likely due to intermolecular hydrogen bonding from the hydroxyl group .

Biological Activity

7-Methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₆F₃N₃O
  • Molecular Weight : 217.15 g/mol
  • CAS Number : 923130-33-0
  • Melting Point : 265-267 °C

Antiproliferative Effects

Research has demonstrated that derivatives of the triazolo-pyridine scaffold exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated the antiproliferative effects of several compounds related to this scaffold and found that some exhibited IC₅₀ values in the micromolar range against breast, colon, and lung cancer cell lines. Notably, compounds with a trifluoromethyl group showed enhanced activity compared to their non-fluorinated counterparts .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is suggested that the compound may act through the inhibition of key enzymes involved in nucleic acid metabolism. For instance, related compounds have shown inhibitory activity against thymidine phosphorylase and RNase H, indicating potential applications in targeting nucleic acid synthesis pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The introduction of different substituents at specific positions on the triazole and pyridine rings has been shown to alter potency and selectivity. For instance:

Substituent Position Effect on Activity
MethylC7Increased lipophilicity
TrifluoromethylC2Enhanced biological activity
PhenylC3Improved binding affinity

These modifications allow for fine-tuning of the compound's pharmacological profile and can lead to the development of more potent analogs.

Case Studies

Q & A

Q. What spectroscopic methods are used to confirm the structure of 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, trifluoromethyl groups show distinct ¹⁹F NMR signals at ~-60 ppm ().
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. The molecular ion [M+H]+ for C₈H₆F₃N₃O is observed at m/z 234.05 ().
  • X-ray Crystallography: Used to resolve ambiguous stereochemistry or confirm regioselectivity in heterocyclic systems ().

Q. How can synthetic routes for this compound be optimized to improve yield?

Answer:

  • Stepwise Synthesis: Multi-step routes often involve cyclocondensation of hydrazine derivatives with carbonyl intermediates. For example, reacting 2-trifluoromethylpyridine precursors with methyl-substituted triazole intermediates ().
  • Reaction Optimization: Control temperature (60–80°C) and pH (neutral to mildly acidic) to minimize side reactions. Use catalysts like p-toluenesulfonic acid for cyclization ().
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) isolates pure product ().

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl group) influence biological activity?

Answer:

  • Trifluoromethyl Effects: Enhances metabolic stability and lipophilicity, improving membrane permeability. For example, the CF₃ group in triazolopyrimidines increases binding affinity to kinases ().

  • Substituent Comparisons (SAR):

    Substituent at Position 2Bioactivity (IC₅₀)Target
    CF₃12 nMKinase A
    Cl45 nMKinase A
    CH₃120 nMKinase A
    (Derived from )

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

  • Experimental Replication: Validate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Off-Target Profiling: Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions ().
  • Computational Modeling: Molecular dynamics simulations (e.g., AutoDock Vina) clarify binding modes and explain potency variations ().

Q. What computational methods predict thermodynamic properties (e.g., heat of formation) for energetic derivatives?

Answer:

  • DFT Calculations: Gaussian09 with B3LYP/6-311+G(d,p) basis set computes heats of formation (HOF). For example, nitro-substituted triazolopyrimidines show HOF values of +250 kJ/mol ().
  • Detonation Velocity (VoD): EXPLO5 software predicts VoD ~8,500 m/s for nitro derivatives, comparable to RDX ().

Q. What strategies enable regioselective functionalization of the triazolopyridine core?

Answer:

  • Electrophilic Aromatic Substitution (EAS): Direct nitration at position 5 using HNO₃/H₂SO₄ at 0°C ().
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) introduces aryl groups at position 7 ().
  • Protecting Groups: Use Boc-protected amines to block undesired sites during alkylation ().

Q. How can enzyme inhibition mechanisms be studied for this compound?

Answer:

  • Kinetic Assays: Measure IC₅₀ values under varying substrate concentrations (Lineweaver-Burk plots).
  • X-ray Crystallography: Co-crystallize with target enzymes (e.g., dihydroorotate dehydrogenase) to resolve binding interactions ().
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) ().

Q. What analytical techniques assess thermal stability for energetic material applications?

Answer:

  • Differential Scanning Calorimetry (DSC): Measures decomposition onset temperature (T₀ ~220°C for nitro derivatives) ().
  • Thermogravimetric Analysis (TGA): Evaluates mass loss under heating (5% degradation at 180°C) ().

Q. How can electrophilic fluorination be applied to modify the triazolopyrimidine scaffold?

Answer:

  • Selective Fluorination: Use Selectfluor® in acetonitrile to introduce fluorine at electron-rich positions ().
  • Safety Note: Conduct reactions in fume hoods due to HF byproduct risks ().

Q. What methodologies optimize ADMET (toxicity/pharmacokinetic) properties?

Answer:

  • In Vitro Assays:
    • CYP450 Inhibition: Liver microsomes assess metabolic stability ().
    • hERG Binding: Patch-clamp assays evaluate cardiac toxicity risks ().
  • Molecular Modeling: SwissADME predicts logP (~2.1) and BBB permeability ().

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